molecular formula C9H11BrO2 B1282545 1-Bromo-2-(2-methoxyethoxy)benzene CAS No. 109417-60-9

1-Bromo-2-(2-methoxyethoxy)benzene

Cat. No. B1282545
M. Wt: 231.09 g/mol
InChI Key: YQNVKSQBACJWHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve multiple steps and various starting materials. For instance, the total synthesis of a complex brominated natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the potential use of brominated intermediates in synthetic pathways . Another paper reports the synthesis of a sterically hindered aryl bromide, which suggests that the synthesis of "1-Bromo-2-(2-methoxyethoxy)benzene" could also involve steps to introduce steric bulk or protect groups to influence reactivity .

Molecular Structure Analysis

The molecular structure of brominated benzenes can be influenced by the substituents attached to the benzene ring. X-ray crystallography studies have shown that bromo- and bromomethyl-substituted benzenes can exhibit a variety of interactions, such as Br···Br, C-H···Br, and C-Br···π, which can lead to diverse packing motifs in the solid state . These interactions could also be relevant to the structure of "1-Bromo-2-(2-methoxyethoxy)benzene".

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including further bromination, lithiation, and demethylation. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols . The conversion of an aryl bromide to the corresponding aryllithium is also reported, which could be a step in further functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes can be deduced from their structural characteristics. For example, the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks suggest that steric hindrance and substituent effects are important factors . The crystal structures of brominated benzoic acid derivatives show that hydrogen bonding and Br···O or π-π interactions can influence the solid-state architecture . These properties are likely to be relevant to "1-Bromo-2-(2-methoxyethoxy)benzene" as well.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-Bromo-2-(2-methoxyethoxy)benzene and its derivatives are used in the synthesis of biologically active compounds. For example, Akbaba et al. (2010) demonstrated its use in the total synthesis of a natural product with potential biological activity. This process involves a series of reactions starting from related bromo-methoxy compounds, highlighting its role as a precursor in complex organic syntheses (Akbaba et al., 2010).

Development of New Synthetic Methods

Researchers have explored the use of 1-Bromo-2-(2-methoxyethoxy)benzene in developing novel synthetic methods. Kuroda and Kobayashi (2015) described a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, where the compound acted as a key reactant. This research provides insights into new ways to construct complex molecules, potentially useful in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).

Material Science Applications

In the field of material science, 1-Bromo-2-(2-methoxyethoxy)benzene has been used in the synthesis of advanced materials. For instance, Kubo et al. (2005) described the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites, utilizing derivatives of the compound. This research opens up possibilities for its use in creating new materials with specific properties (Kubo et al., 2005).

Advanced Organic Transformations

The compound and its derivatives are also instrumental in advanced organic transformations. For example, Vasin et al. (2003) used related bromo-methoxy compounds in the Michael-induced Ramberg-Bäcklund reaction. This study showcases the potential of such compounds in facilitating complex organic reactions, which can lead to the synthesis of new organic molecules (Vasin et al., 2003).

Contribution to Analytical Techniques

Lastly, 1-Bromo-2-(2-methoxyethoxy)benzene-related compounds have been used in the development of analytical techniques. For example, Poklis et al. (2014) described the determination of a derivative of the compound in serum and urine by high-performance liquid chromatography, demonstrating its relevance in toxicological analysis (Poklis et al., 2014).

Safety And Hazards

1-Bromo-2-(2-methoxyethoxy)benzene is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

1-Bromo-2-(2-methoxyethoxy)benzene can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation . These applications suggest potential future directions in the fields of materials science and bioimaging.

properties

IUPAC Name

1-bromo-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVKSQBACJWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547603
Record name 1-Bromo-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-methoxyethoxy)benzene

CAS RN

109417-60-9
Record name 1-Bromo-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(2-methoxyethoxy)benzene
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Synthesis routes and methods

Procedure details

To a solution of 2-bromophenol (500.0 mg, 2.89 mmol) in DMF (5 mL) was added cesium carbonate (2.82 g, 8.67 mmol). To this mixture was added 1-chloro-2-methoxyethane (0.26 mL, 2.89 mmol, Aldrich) and the mixture was heated at 90° C. for 4 h. After completion, the reaction mixture was diluted with water (3 mL) and extracted with ethyl acetate (2×10 mL). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to get 1-bromo-2-(2-methoxyethoxyl)benzene (400 mg, 60.2%) as clear liquid that was used as such for next step without any purification. 1H NMR (400 MHz, DMSO) δ 7.57 (dd, J=7.9, 1.5 Hz, 1H), 7.39-7.24 (m, 1H), 7.13-7.05 (m, 1H), 6.89 (td, J=7.7, 1.2 Hz, 1H), 4.17 (t, J=4.6 Hz, 2H), 3.69 (t, J=4.6 Hz, 2H), 3.33 (s, 3H). MS (ESI, positive ion) m/z: 231.08 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Andrei, FA Meijer, JF Neves… - ACS chemical …, 2018 - ACS Publications
Current molecular hypotheses have not yet delivered marketable treatments for Alzheimer’s disease (AD), arguably due to a lack of understanding of AD biology and an overreliance on …
Number of citations: 27 pubs.acs.org
A Dabrowska, A Sporzynski, SP Verevkin - Fluid phase equilibria, 2006 - Elsevier
Molar enthalpies of vaporization of (2-phenylbromide) ethylene glycol monomethyl ether; (2-phenylbromide) diethylene glycol monomethyl ether; (2-phenylbromide) triethylene glycol …
Number of citations: 9 www.sciencedirect.com

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